molecular formula C11H22N6O B607590 Gal-021 CAS No. 1380341-99-0

Gal-021

Cat. No. B607590
CAS RN: 1380341-99-0
M. Wt: 254.338
InChI Key: FJNLCHNQVJVCPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GAL-021, also known as ENA-001, is a drug related to almitrine that acts as a respiratory stimulant . It is a large-conductance Ca2±activated potassium channel (BKCa/KCa1.1) blocker . It has been developed as a novel breathing control modulator .


Chemical Reactions Analysis

GAL-021 has been found to decrease the amplitude of macroscopic Ca2±activated K+ current (IK (Ca)) in a concentration-dependent manner . It also results in a rightward shift in voltage dependence of the activation curve of BKCa channels .


Physical And Chemical Properties Analysis

GAL-021 is a large-conductance Ca2±activated potassium channel (BKCa/KCa1.1) blocker . It inhibits BKCa single-channel activity in GH3 cells in a concentration-dependent manner .

Mechanism of Action

Target of Action

Gal-021, also known as ENA-001, primarily targets the BKCa potassium channel . This channel is a large conductance, voltage, and calcium-activated potassium channel that is fundamental in controlling the electrical activity of cells .

Mode of Action

Gal-021 acts as a respiratory stimulant . Its mechanism of action is primarily thought to involve blocking the BKCa potassium channel . This blocking action decreases the amplitude of the macroscopic Ca2±activated K+ current (IK(Ca)) in a concentration-dependent manner . The open-state probability of BKCa channels is markedly decreased with the addition of Gal-021 .

Biochemical Pathways

The BKCa potassium channel contains response elements for CO, O2, and CO2 . Its blockage by Gal-021 increases carotid body signaling, phrenic nerve activity, and respiratory drive . This action on the BKCa channel affects the biochemical pathways involved in the regulation of ventilation .

Pharmacokinetics

The pharmacokinetics of Gal-021 are consistent with an acute care medication . It is administered intravenously, and its concentration rises rapidly during infusion and decreases initially rapidly (distribution t1/2 of 30 min) and then more slowly (terminal t1/2 of 5.6 h) .

Result of Action

Gal-021 stimulates ventilation and/or attenuates opiate-induced respiratory depression in rats, mice, and nonhuman primates, without decreasing morphine analgesia in rats .

Action Environment

The action of Gal-021 is influenced by the environment within the body. For example, the ventilatory stimulation in rats is attenuated by carotid sinus nerve transection . This suggests that the intact carotid body is necessary for the full ventilatory effects of Gal-021 . .

Safety and Hazards

GAL-021 is considered toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

GAL-021 has been developed as a novel breathing control modulator . It has entered clinical trials to assess effects on breathing control disorders such as drug (opioid)-induced respiratory depression and sleep apnea . The future directions of GAL-021 will likely focus on further clinical trials and potential therapeutic applications.

properties

IUPAC Name

2-N-methoxy-2-N-methyl-4-N,6-N-dipropyl-1,3,5-triazine-2,4,6-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N6O/c1-5-7-12-9-14-10(13-8-6-2)16-11(15-9)17(3)18-4/h5-8H2,1-4H3,(H2,12,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJNLCHNQVJVCPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NC(=NC(=N1)N(C)OC)NCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601031220
Record name N-(4,6-Bis(propylamino)-1,3,5-triazin-2-yl)-N,O-dimethylhydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601031220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gal-021

CAS RN

1380341-99-0
Record name GAL-021
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1380341990
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4,6-Bis(propylamino)-1,3,5-triazin-2-yl)-N,O-dimethylhydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601031220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ENA-001
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RZ4OGT40Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of 2-chloro-N-(4,6-bis-(n-propylamino)-[1,3,5]triazine (XXXIV) (10.00 g, 43.53 mmol), N,O-dimethylhydroxylamine hydrochloride (8.49 g, 87.06 mmol) and NaOH (3.13 g, 78.35 mmol) in 1,4-dioxane (120 mL) and water (30 mL) was heated at 60° C. for 6 h, after which the volatiles were removed under reduced pressure. Saturated NaHCO3 solution (500 mL) was added to the residue and the mixture was extracted with EtOAc (3×200 mL). The combined organic extracts were washed with water (300 mL), then with a brine solution (300 mL) and dried over Na2SO4. The solvent was removed under reduced pressure and the resultant residue was filtered through silica gel using eluent CH2Cl2/EtOH (9/1 v/v) to yield N-(4,6-bis-n-propylamino[1,3,5]triazine-2-yl)-N,O-dimethyl-hydroxylamine (XXXV) (9.96 g, 90% yield).
Name
4,6-bis-(n-propylamino)-[1,3,5]triazine
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.49 g
Type
reactant
Reaction Step One
Name
Quantity
3.13 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Concentrated (95%) H2SO4 (0.72 mL, 12.74 mmol) was added in a dropwise manner to a solution of N-(4,6-bis-n-propylamino-[1,3,5]triazin-2-yl)-N,O-dimethyl-hydroxylamine (XXXV, 3.24 g, 12.74 mmol) in 1,4-dioxane (100 mL) at 0° C. The mixture was stirred for 0.5 h at room temperature, volatiles were removed under reduced pressure. The residue was co-evaporated with dry toluene (3×25 mL). The resulting white residue was crystallized from ethanol/ethyl ether to yield N-(4,6-bis-n-propylamino-[1,3,5]triazin-2-yl)-N,O-dimethyl-hydroxylamine, hydrogen sulfate (XXXVI, 3.86 g, 86% yield) as a white solid. 1H NMR (400 MHz, DMSO): δ (ppm) 12.0-11.2 (1H, br s), 8.7-8.3 (0.7H, br s), 8.10 (0.3H, br s), 7.8-7.3 (1H, m), 3.78 (3H, s), 3.40-3.20 (7H, m), 1.61-1.45 (4H, m), 0.93-0.84 (6H, m). ESI-MS (m/z) 255 [M+H]+; melting point: 134-135° C.
Name
Quantity
0.72 mL
Type
reactant
Reaction Step One
Quantity
3.24 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.